1,3-Dibromo-2,3-dimethylbutane

Beschreibung

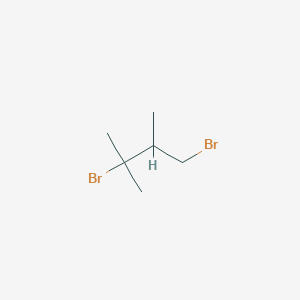

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-5(4-7)6(2,3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROLBQBUEWXPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702490 | |

| Record name | 1,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49623-54-3 | |

| Record name | 1,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromo-2,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 1,3 Dibromo 2,3 Dimethylbutane

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile replaces a leaving group on an alkyl halide. The two primary mechanisms for these reactions, SN1 and SN2, are in competition. uci.edu The structure of 1,3-Dibromo-2,3-dimethylbutane, featuring both a primary and a tertiary bromide, makes it an excellent substrate to explore the factors that favor one pathway over the other. The tertiary bromide is expected to react via the SN1 mechanism, while the primary bromide's reactivity is complicated by significant steric hindrance from the adjacent quaternary carbon.

Unimolecular Nucleophilic Substitution (SN1)

The SN1 reaction is a multi-step process where the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. libretexts.org This mechanism is favored by substrates that can form stable carbocations, such as tertiary alkyl halides. masterorganicchemistry.com In this compound, the bromine atom at the C3 position is attached to a tertiary carbon, making this site prone to SN1 reactions. The reaction rate is dependent only on the concentration of the substrate. libretexts.org

The stability of the carbocation intermediate is the most critical factor determining the rate of an SN1 reaction. The order of carbocation stability is tertiary > secondary > primary > methyl. ucalgary.ca This stability is attributed to hyperconjugation and inductive effects from the alkyl groups, which donate electron density to the positively charged carbon. ru.nl

Reaction at the Tertiary Center (C3): Dissociation of the bromide ion from the C3 position of this compound directly yields a relatively stable tertiary carbocation (2-bromo-2,3-dimethylbutan-3-yl cation). This stable intermediate allows the SN1 reaction to proceed readily at this position.

Reaction at the Primary Center (C1) and Rearrangement: The C1-Br bond involves a primary alkyl halide. The direct formation of a primary carbocation is energetically unfavorable. youtube.com However, an SN1 reaction can still be initiated at this site through a carbocation rearrangement. Upon departure of the bromide leaving group from C1, the initially formed, highly unstable primary carbocation would undergo an immediate 1,2-alkyl shift (specifically, a methyl shift) from the adjacent quaternary carbon. ucalgary.cawikipedia.org This rearrangement transforms the unstable primary carbocation into a more stable tertiary carbocation, which then reacts with the nucleophile. youtube.comyoutube.com In some cases, this rearrangement can be concerted, with the methyl group migrating at the same time the leaving group departs, thus avoiding the formation of a discrete primary carbocation altogether. youtube.com

Table 1: Relative Stability of Carbocations

| Carbocation Type | Structure | Relative Stability |

|---|---|---|

| Tertiary (3°) | R₃C⁺ | Most Stable |

| Secondary (2°) | R₂CH⁺ | Intermediate |

| Primary (1°) | RCH₂⁺ | Least Stable |

| Methyl | CH₃⁺ | Highly Unstable |

The rate of SN1 reactions is significantly influenced by the solvent. Polar protic solvents, such as water and alcohols, are particularly effective at promoting SN1 reactions. csbsju.edu They possess highly polarized hydrogen atoms that can stabilize the anionic leaving group and the carbocation intermediate through solvation, thereby lowering the activation energy of the rate-determining step. libretexts.org

The strength of the nucleophile does not affect the rate of an SN1 reaction because the nucleophile is not involved in the rate-determining step. libretexts.org Therefore, SN1 reactions work well even with weak, neutral nucleophiles like water or alcohols.

Table 2: Effect of Solvent on SN1 Reaction Rates

| Solvent Type | Characteristics | Effect on SN1 Rate | Examples |

|---|---|---|---|

| Polar Protic | Contains O-H or N-H bonds; can hydrogen bond. | Greatly accelerates the rate by stabilizing the carbocation and leaving group. | Water (H₂O), Ethanol (CH₃CH₂OH), Methanol (CH₃OH) |

| Polar Aprotic | Has a dipole moment but no O-H or N-H bonds. | Can accelerate the rate, but less effectively than protic solvents. | Acetone ((CH₃)₂CO), Dimethyl sulfoxide (DMSO) |

| Nonpolar | Low dielectric constant; no significant dipole moment. | Significantly slows or prevents the reaction. | Hexane, Benzene |

When an SN1 reaction occurs at a chiral center, it typically results in racemization. The carbocation intermediate formed in the first step is sp²-hybridized and has a planar geometry. chemistrysteps.com The incoming nucleophile can attack this flat intermediate from either face with nearly equal probability. libretexts.org This leads to the formation of an approximately 50:50 mixture of the two possible enantiomers (retention and inversion of configuration), resulting in a racemic mixture. youtube.compressbooks.pub If the reaction of this compound occurs at the C3 chiral center, a racemic product would be expected. youtube.com

Competitive Reaction Pathways between S(_N)1 and S(_N)2 Mechanisms

The structure of this compound, with its primary and tertiary alkyl halide functionalities, provides a clear example of how substrate structure dictates the competition between S(_N)1 and S(_N)2 pathways. pbworks.com

At the Primary Carbon (C-1-Br): This site is sterically unhindered, making it an ideal substrate for the S(_N)2 mechanism. Backside attack by a nucleophile is readily achievable. Conversely, the S(_N)1 pathway is highly unfavorable because it would require the formation of a very unstable primary carbocation. masterorganicchemistry.com Therefore, under conditions that favor substitution (e.g., a good nucleophile), the reaction at the primary bromide will proceed almost exclusively via the S(_N)2 pathway.

At the Tertiary Carbon (C-3-Br): This site is sterically hindered by three methyl groups, which effectively prevents the backside approach required for an S(_N)2 reaction. pbworks.com However, this tertiary position is well-suited for an S(_N)1 reaction. The departure of the bromide leaving group results in the formation of a relatively stable tertiary carbocation. This intermediate is stabilized by the inductive effect and hyperconjugation from the surrounding alkyl groups. khanacademy.org Consequently, substitution at the tertiary bromide occurs through the S(_N)1 mechanism. pbworks.comamazonaws.com

The competition between these two mechanisms is thus resolved by the substrate's structure at the two distinct reaction sites.

| Factor | Primary Center (C-1) | Tertiary Center (C-3) |

|---|---|---|

| Steric Hindrance | Low; favors S(_N)2 | High; disfavors S(_N)2, favors S(_N)1 |

| Carbocation Stability | Primary (unstable); disfavors S(_N)1 | Tertiary (stable); favors S(_N)1 |

| Predominant Pathway | S(_N)2 | S(_N)1 |

Elimination Reaction Pathways (E1 and E2)

Alongside substitution reactions, this compound can also undergo elimination reactions to form alkenes, proceeding through either E1 (unimolecular) or E2 (bimolecular) pathways. lumenlearning.com The dominant pathway is determined by factors such as the structure of the alkyl halide, the strength of the base, and the reaction conditions. amazonaws.comck12.org

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton from a carbon adjacent (beta-position) to the leaving group, while the leaving group departs simultaneously. ksu.edu.sa The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com For this compound, an E2 reaction would be favored at the tertiary center in the presence of a strong, bulky base. ksu.edu.sa

E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. ck12.orgchemistrysteps.com In a subsequent fast step, a weak base removes a beta-proton, leading to the formation of a double bond. ksu.edu.sa The rate of an E1 reaction depends only on the concentration of the substrate. ck12.orgyoutube.com

Unimolecular Elimination (E1)

The E1 mechanism is particularly relevant for the tertiary bromide at the C-3 position of this compound, especially under conditions involving a weak base and a polar protic solvent. amazonaws.com

The E1 reaction mechanism initiates with the same first step as the S(_N)1 mechanism: the spontaneous dissociation of the leaving group to form a carbocation intermediate. amazonaws.comchemistrysteps.com For this compound, this involves the cleavage of the C-Br bond at the tertiary C-3 position, yielding a tertiary carbocation.

Once this common carbocation intermediate is formed, it faces two competing fates:

Nucleophilic Attack (S(_N)1): The solvent or another weak nucleophile can attack the positively charged carbon, resulting in a substitution product. youtube.com

Deprotonation (E1): The solvent acting as a weak base can abstract a proton from an adjacent carbon atom, leading to the formation of an alkene as the elimination product. chemistrysteps.comyoutube.com

Because they share the same rate-determining step and carbocation intermediate, S(_N)1 and E1 reactions always compete with each other. amazonaws.comchemistrysteps.com It is generally not possible to have one without the other. youtube.com However, reaction conditions can be adjusted to favor one pathway. For instance, higher temperatures generally favor elimination over substitution. chemistrysteps.comchemistrysteps.com

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. E1 reactions are regioselective and typically follow Zaitsev's rule. libretexts.orglibretexts.org Zaitsev's rule states that the major product of the elimination reaction will be the more stable, more highly substituted alkene. libretexts.orglibretexts.orgsaskoer.ca

In the E1 elimination of this compound, the tertiary carbocation is formed at C-3. Protons can be removed from two different adjacent (beta) carbons: C-2 and the methyl carbon at C-4.

Path A (Removal of H from C-2): This results in the formation of 1-bromo-2,3-dimethyl-2-butene , a tetrasubstituted alkene.

Path B (Removal of H from C-4): This results in the formation of 3-bromo-2,3-dimethyl-1-butene , a disubstituted alkene.

According to Zaitsev's rule, the more substituted alkene is more stable. Therefore, Path A is favored, and 1-bromo-2,3-dimethyl-2-butene is the major elimination product. chemistrysteps.comlibretexts.org The regioselectivity of the E1 mechanism is not typically influenced by the use of a bulky base, in contrast to the E2 mechanism. chemistrysteps.comscribd.com

Bimolecular Elimination (E2)

The bimolecular elimination (E2) reaction is a cornerstone of organic synthesis, providing a reliable method for the introduction of unsaturation in a molecule. In the context of this compound, the E2 mechanism is a single, concerted step where a base removes a proton from a carbon adjacent to the carbon bearing a bromine atom (the β-carbon), and simultaneously, the carbon-bromine bond breaks, leading to the formation of a double bond. libretexts.org This process is characterized by a second-order rate law, being first order in both the substrate and the base.

The E2 reaction proceeds through a concerted mechanism, meaning all bond-breaking and bond-forming events occur in a single, fluid step. libretexts.orgyoutube.comdoubtnut.com A base abstracts a proton from a β-carbon, the electrons from the C-H bond then move to form a π-bond between the α and β carbons, and the leaving group (bromide) departs. This synchronized process passes through a high-energy transition state where the base, the β-hydrogen, the two carbons, and the leaving group are all partially bonded.

A critical stereoelectronic requirement for the E2 reaction is the anti-periplanar arrangement of the β-hydrogen and the leaving group. libretexts.orgchemistrysteps.comyoutube.com This means that the hydrogen atom and the bromine atom must lie in the same plane and be oriented on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. This specific geometry allows for the most efficient overlap of the developing p-orbitals of the forming π-bond in the transition state. The anti-periplanar arrangement is energetically favored as it allows the substituents on the two carbons to adopt a staggered conformation, minimizing steric strain. chemistrysteps.com While a syn-periplanar arrangement (0° dihedral angle) is theoretically possible, it is energetically unfavorable due to the eclipsed conformation of the substituents and is rarely observed. chemistrysteps.com

When an E2 reaction can lead to the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. The regiochemical outcome is largely governed by the nature of the base employed.

Zaitsev's Rule predicts the formation of the more substituted, and therefore more thermodynamically stable, alkene as the major product. This is typically observed when using small, unhindered bases such as hydroxide (B78521) (OH⁻), methoxide (CH₃O⁻), or ethoxide (CH₃CH₂O⁻). These bases can readily access the more sterically hindered β-hydrogen, which leads to the more substituted alkene.

Hofmann's Rule , on the other hand, predicts the formation of the less substituted alkene as the major product. This outcome is favored when using sterically hindered or "bulky" bases, such as potassium tert-butoxide (t-BuOK). libretexts.org The large size of these bases makes it difficult for them to approach the sterically hindered β-hydrogens that would lead to the Zaitsev product. Instead, they preferentially abstract the more accessible, less sterically hindered β-hydrogens, resulting in the formation of the less substituted Hofmann product. libretexts.orgualberta.ca

In the case of a related compound, 2-bromo-2,3-dimethylbutane (B3344068), the effect of the base on the product distribution is evident. Treatment with a small base like methoxide yields predominantly the Zaitsev product, 2,3-dimethyl-2-butene. Conversely, reaction with the bulky base potassium tert-butoxide favors the formation of the Hofmann product, 2,3-dimethyl-1-butene (B117154). tib.eukhanacademy.orgdoubtnut.com

Product Distribution in the E2 Elimination of 2-Bromo-2,3-dimethylbutane

| Base | Base Type | Zaitsev Product (2,3-dimethyl-2-butene) % | Hofmann Product (2,3-dimethyl-1-butene) % |

|---|---|---|---|

| Methoxide (CH₃O⁻) | Unhindered | 80% | 20% |

| tert-Butoxide ((CH₃)₃CO⁻) | Sterically Hindered | 25% | 75% |

This data for 2-bromo-2,3-dimethylbutane illustrates the principles of regioselectivity that would also apply to the elimination reactions of this compound.

The E2 reaction is a stereospecific process, meaning that the stereochemistry of the starting material directly dictates the stereochemistry of the product. chemistrysteps.com This is a direct consequence of the anti-periplanar geometry requirement. For a given stereoisomer of the reactant, only one stereoisomer of the product can be formed through the E2 mechanism because the relative positions of the other substituents on the α and β carbons are fixed in the transition state.

Competitive Reaction Pathways between E1 and E2 Mechanisms

Elimination reactions can also proceed through a unimolecular (E1) mechanism, which is a two-step process involving the formation of a carbocation intermediate. The E1 and E2 pathways are often in competition, and the predominant mechanism is influenced by several factors:

Base Strength: The most significant factor is the strength of the base. E2 reactions require a strong base to abstract a proton in the concerted step. In contrast, E1 reactions can proceed with a weak base, as the base is only involved after the rate-determining formation of the carbocation.

Substrate Structure: While both E1 and E2 rates increase with substrate substitution (tertiary > secondary > primary), this is due to different reasons. For E1, it's the stability of the carbocation intermediate. For E2, it's the stability of the more substituted alkene being formed in the transition state.

Solvent: E1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate and the leaving group anion through solvation. E2 reactions are less sensitive to solvent effects but are often carried out in less polar or polar aprotic solvents.

Temperature: Higher temperatures generally favor elimination over substitution and can also favor the E1 pathway over the SN1 pathway.

For this compound, which has both secondary and tertiary bromide leaving groups, treatment with a strong, non-bulky base in a less polar solvent would strongly favor the E2 mechanism. Conversely, solvolysis in a polar protic solvent like ethanol with no added strong base would favor a competition between E1 and SN1 pathways.

Complex Interplay between Substitution and Elimination Pathways

Substitution and elimination reactions are frequently in competition. Nucleophiles are also bases, and the outcome of the reaction depends on whether the reagent attacks an electrophilic carbon (substitution) or a β-proton (elimination). The factors influencing this competition are similar to those for E1 vs. E2:

Basicity vs. Nucleophilicity: Reagents that are strong bases but poor nucleophiles, particularly sterically hindered ones like potassium tert-butoxide, will favor elimination. Reagents that are good nucleophiles but weak bases (e.g., I⁻, Br⁻) will favor substitution.

Substrate Structure: Steric hindrance around the electrophilic carbon in the substrate hinders SN2 reactions. Thus, for tertiary halides like the C3 position in this compound, elimination is highly favored over SN2 substitution. The secondary halide at C1 is more susceptible to SN2, but with a strong base, E2 will still be a significant competitive pathway.

Temperature: Increasing the reaction temperature generally favors elimination over substitution. Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.

For this compound, reaction with a strong, unhindered base like sodium ethoxide would likely result in a mixture of E2 and SN2 products, with the proportion of elimination increasing with temperature. Using a bulky base like potassium tert-butoxide would almost exclusively yield E2 products. Under solvolysis conditions (e.g., in hot ethanol), a mixture of SN1 and E1 products would be expected.

Rearrangement Reactions Involving the 2,3-Dimethylbutane (B166060) Framework

Rearrangement reactions are characteristic of reactions that proceed through a carbocation intermediate, such as E1 and SN1 reactions. These rearrangements occur when a more stable carbocation can be formed through the migration of a neighboring group (a hydride ion or an alkyl group) to the positively charged carbon. libretexts.orgtib.eu

In the context of reactions involving this compound, if conditions favor an E1 or SN1 pathway, a carbocation will be formed upon the departure of a bromide ion. For example, loss of the bromide from the C1 position would initially form a secondary carbocation. This secondary carbocation could then undergo a hydride shift from the adjacent C2 carbon to form a more stable tertiary carbocation.

Alternatively, loss of the bromide from the C3 position would directly form a tertiary carbocation. While this is already a relatively stable carbocation, the possibility of further rearrangements, such as a methyl shift , should be considered, especially if it leads to an even more stable or resonance-stabilized carbocation, though this is less likely in the simple 2,3-dimethylbutane framework. chemistrysteps.comyoutube.comkhanacademy.org

These rearrangements mean that reactions proceeding through an E1 mechanism can lead to a mixture of alkene products, some with a rearranged carbon skeleton. For example, solvolysis of a related compound, 3,3-dimethyl-1-butene with HCl, leads to a rearranged product, 2-chloro-2,3-dimethylbutane, via a methyl shift from a secondary to a tertiary carbocation. nih.gov Therefore, any reaction of this compound under E1/SN1 conditions has the potential to yield products derived from a rearranged 2,3-dimethylbutane carbocation.

Pinacol-Type Rearrangements and their Analogies in Haloalkane Chemistry

The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a ketone or aldehyde through a 1,2-rearrangement of the carbon skeleton. researchgate.netwikipedia.org First described in 1860, this reaction proceeds through the formation of a carbocation intermediate, which then rearranges to a more stable form. masterorganicchemistry.com The driving force is typically the formation of a highly stable oxonium ion, which is a resonance-stabilized carbocation where the positive charge is adjacent to an oxygen atom. masterorganicchemistry.com

The mechanism involves four key steps:

Protonation: An acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). stackexchange.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation. stackexchange.com In asymmetrical diols, the hydroxyl group that forms the more stable carbocation is preferentially lost. masterorganicchemistry.com

1,2-Migration: An alkyl, aryl, or hydride group from the adjacent carbon migrates to the positively charged carbon. This is the rearrangement step. stackexchange.com

Deprotonation: A water molecule removes a proton from the oxygen atom, yielding the final carbonyl product. stackexchange.com

A direct analogy to this rearrangement can be drawn in haloalkane chemistry, particularly for compounds like this compound. While lacking hydroxyl groups, haloalkanes can be induced to form carbocations. The loss of a halide ion (e.g., bromide) from a haloalkane is analogous to the loss of a water molecule from a protonated diol. This process can be facilitated by a Lewis acid (e.g., AlBr₃, FeBr₃), which coordinates to the halogen, making it a better leaving group, or through solvolysis in a polar, ionizing solvent.

For this compound, the departure of a bromide ion from the third carbon, assisted by a Lewis acid, would generate a secondary carbocation. This carbocation could then undergo a 1,2-shift of a methyl group from the adjacent carbon to form a more stable tertiary carbocation, in a process mechanistically similar to the key step of the pinacol rearrangement. This type of rearrangement in haloalkane-derived carbocations is more formally known as a Wagner-Meerwein rearrangement.

Intramolecular 1,2-Migrations in Carbocationic or Radical Intermediates

Intramolecular 1,2-migrations are fundamental processes in the reactions of both carbocationic and radical intermediates derived from haloalkanes. These shifts involve the movement of a substituent (typically an alkyl group, aryl group, or hydrogen) from one atom to an adjacent atom. quora.com

Carbocationic Intermediates

In the context of this compound, carbocationic intermediates can be generated via heterolytic cleavage of a carbon-bromine bond, often assisted by a Lewis acid or polar solvent. The primary driving force for any subsequent rearrangement is the formation of a more stable carbocation. The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary.

Let's consider the carbocation formed from this compound (Br-CH₂-C(CH₃)₂-CH(Br)-CH₃).

Loss of Br⁻ from C-3: This generates a secondary carbocation at position 3. A subsequent 1,2-shift of a methyl group (a methanide shift) from C-2 to C-3 would result in a more stable tertiary carbocation.

Loss of Br⁻ from C-1: This would form a highly unstable primary carbocation. This intermediate would rapidly rearrange. A 1,2-methyl shift from C-2 to C-1 would transform the unstable primary carbocation into a stable tertiary carbocation.

These rearrangements are a classic example of a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions. youtube.comwikipedia.org The migratory aptitude, or the relative ease with which a group migrates, generally follows the trend: aryl > hydride > alkyl. masterorganicchemistry.com

| Migrating Group | General Migratory Aptitude |

| Aryl (e.g., Phenyl) | Highest |

| Hydride (H⁻) | High |

| Alkyl (e.g., Methyl) | Moderate to Low |

Table 1: General Migratory Aptitudes in Carbocation Rearrangements.

Radical Intermediates

Radical intermediates are formed by the homolytic (symmetrical) cleavage of the C-Br bond, typically initiated by heat or light (photolysis). While 1,2-migrations are well-documented for carbocations, they are significantly less common for radical intermediates. quora.com Unlike carbocations, where the driving force is the clear stability hierarchy (tertiary > secondary > primary), the stability differences between corresponding alkyl radicals are less pronounced, providing a smaller thermodynamic driving force for rearrangement.

Furthermore, radical 1,2-shifts often have high activation energy barriers. quora.com However, certain types of radical 1,2-migrations, such as the neophyl rearrangement (a 1,2-phenyl shift), are known to occur. For a simple alkyl radical generated from this compound, a 1,2-methyl shift is considered mechanistically unfavorable and unlikely to compete with other potential radical reactions like hydrogen abstraction or dimerization.

| Intermediate | 1,2-Migration Likelihood | Driving Force |

| Carbocation | High | Formation of a more stable carbocation (e.g., secondary to tertiary) |

| Radical | Low | Small stability difference between radical types; high activation energy |

Table 2: Comparison of 1,2-Migration in Carbocationic vs. Radical Intermediates.

Specific Reaction Pathways of Dibrominated Butanes (e.g., reaction with iodide to form alkenes)

Dibrominated butanes can undergo several distinct reaction pathways, with the outcome heavily dependent on the relative positions of the bromine atoms and the reagents used. A notable reaction is dehalogenation induced by iodide ions, typically using sodium iodide in an acetone solvent.

For vicinal dibromides (1,2-dibromides), the reaction with iodide ion is a well-established method for synthesizing alkenes. The mechanism is a stereospecific E2 elimination, where the iodide ion acts as a nucleophile attacking one bromine atom, while simultaneously, the other bromine atom departs, forming a double bond. This reaction requires an anti-periplanar conformation of the two bromine atoms. stackexchange.com

However, for a 1,3-dihalide such as this compound, an intermolecular E2 reaction to form a diene is less likely. Instead, an intramolecular reaction is favored, leading to the formation of a cyclopropane (B1198618) ring. This reaction can be viewed as an intramolecular variant of the Wurtz reaction. wsimg.com

The proposed mechanism proceeds in two main steps:

Halide Exchange (Finkelstein Reaction): The iodide ion, a strong nucleophile, first displaces one of the bromide ions in an Sₙ2 reaction to form a 1-iodo-3-bromo intermediate. This is known as the Finkelstein reaction, which is driven to completion because sodium bromide is insoluble in acetone and precipitates out of the solution. wikipedia.org

Intramolecular Cyclization: The resulting iodo-bromo compound then undergoes an intramolecular nucleophilic substitution. The carbon bearing the bromine is attacked by the iodide, but a more favorable pathway involves the formation of a carbanion-like species at the carbon bearing the iodine (due to the weaker C-I bond and potential interaction with another iodide ion or sodium). This internal nucleophile then attacks the carbon bonded to the remaining bromine, displacing the bromide ion and forming a three-membered ring.

This pathway provides a synthetically useful method for converting 1,3-dihalides into cyclopropane derivatives.

Stereochemical Aspects in the Study of 1,3 Dibromo 2,3 Dimethylbutane

Chirality and Diastereoisomerism in Dibrominated Butane (B89635) Derivatives

1,3-Dibromo-2,3-dimethylbutane possesses two chiral centers at the C2 and C3 positions. A chiral center is a carbon atom that is attached to four different groups. For this compound, the C2 carbon is bonded to a hydrogen atom, a methyl group, a bromomethyl group (-CH2Br), and the C3 carbon group. The C3 carbon is bonded to a bromine atom, two methyl groups, and the C2 carbon group. Therefore, C2 is a chiral center, while C3, being bonded to two identical methyl groups, is a quaternary but not a chiral center. However, for the purpose of a comprehensive stereochemical analysis, let's consider the related structures of dibrominated butanes.

The number of possible stereoisomers for a molecule with 'n' chiral centers can be determined by the 2^n rule. For a molecule with two chiral centers, a maximum of four stereoisomers can exist. These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other).

In the case of a molecule like 2,3-dibromopentane, which also has two chiral centers, four distinct stereoisomers exist as two pairs of enantiomers. The relationships between these stereoisomers can be described as follows: any given stereoisomer has an enantiomeric counterpart and is a diastereomer to the other two stereoisomers.

For this compound, with its single chiral center at C2, there would be two possible enantiomers: (2R)-1,3-dibromo-2,3-dimethylbutane and (2S)-1,3-dibromo-2,3-dimethylbutane.

| Stereoisomer Pair | Relationship |

|---|---|

| (2R, 3R) and (2S, 3S) | Enantiomers |

| (2R, 3S) and (2S, 3R) | Enantiomers |

| (2R, 3R) and (2R, 3S) | Diastereomers |

| (2R, 3R) and (2S, 3R) | Diastereomers |

| (2S, 3S) and (2R, 3S) | Diastereomers |

| (2S, 3S) and (2S, 3R) | Diastereomers |

Influence of Conformation on Reactivity and Product Distribution

The rotation around single bonds in acyclic molecules like this compound leads to the existence of different conformations, which are transient spatial arrangements of the atoms. The relative stability of these conformations is determined by factors such as torsional strain (from eclipsing interactions) and steric strain (from non-bonded interactions). The conformational preferences of a molecule can significantly impact its reactivity by influencing the accessibility of reactive sites and the energy of transition states.

The conformational analysis of this compound can be understood by examining the rotation around the C2-C3 bond. The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. Among the staggered conformations, the anti-conformation, where the largest substituents are positioned 180° apart, is typically the most stable due to minimized steric interactions. Gauche conformations, where large substituents are 60° apart, are less stable than the anti-conformation but more stable than eclipsed conformations.

The relative steric bulk of the substituents plays a crucial role in determining the energy differences between conformations. This is often quantified by "A-values," which represent the free energy difference between the axial and equatorial positions of a substituent on a cyclohexane (B81311) ring and serve as a general indicator of steric demand.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ | 1.74 |

| -Br | 0.38-0.43 |

| -C(CH₃)₃ | ~5.0 |

For this compound, rotation around the C2-C3 bond would involve interactions between the substituents on these carbons: a hydrogen, a methyl group, and a bromomethyl group on C2, and a bromine atom and two methyl groups on C3. The most stable conformation would likely have the bulky tertiary butyl-like group on C3 anti to the largest group on C2. The distribution of products in a reaction, such as an elimination reaction, can be influenced by the population of these different conformations, as the reaction may proceed preferentially from a specific conformer.

Diastereoselective and Enantioselective Synthesis and Reaction Strategies

The controlled synthesis of a specific stereoisomer of this compound requires the use of diastereoselective or enantioselective reactions. Such strategies are fundamental in modern organic synthesis for obtaining stereochemically pure compounds.

A plausible precursor for the synthesis of this compound is the alkene 2,3-dimethyl-1-butene (B117154). The reaction of this alkene with a source of bromine could potentially lead to the desired product. For example, the addition of bromine (Br₂) across the double bond would typically result in a vicinal dibromide, 1,2-dibromo-2,3-dimethylbutane (B14681809). To obtain the 1,3-dibromo isomer, a different synthetic approach would be necessary, possibly involving the allylic bromination of 2,3-dimethyl-1-butene followed by further functionalization.

Stereoselectivity in such reactions is often governed by the mechanism of the reaction. For instance, the bromination of an alkene typically proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion, leading to an anti-addition product. The stereochemical outcome of such a reaction would depend on the stereochemistry of the starting alkene and the facial selectivity of the initial bromine addition.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved by using chiral reagents, catalysts, or starting materials. For instance, the enantioselective synthesis of halohydrins from alkenes can be accomplished using certain enzymes or chiral catalysts. While specific methods for the enantioselective synthesis of this compound are not readily found in the literature, general principles of asymmetric synthesis could be applied. This might involve the use of a chiral brominating agent or a chiral catalyst to control the stereochemistry of the bromine addition to a suitable precursor.

Advanced Spectroscopic Characterization and Mechanistic Elucidation of 1,3 Dibromo 2,3 Dimethylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H and ¹³C NMR studies of related compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like 1,3-Dibromo-2,3-dimethylbutane. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides profound insights into the compound's connectivity, stereochemistry, and conformational preferences.

The structure of this compound features two chiral centers at positions C2 and C3, giving rise to the possibility of diastereomers: a pair of enantiomers (2R,3S and 2S,3R) and another pair (2R,3R and 2S,3S). These stereoisomers are distinguishable by NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity between neighboring protons (spin-spin coupling). For a given diastereomer of this compound, one would expect distinct signals for the protons of the methyl groups, the methine proton (CH), and the methylene (B1212753) protons (CH₂Br).

Chemical Shift (δ): Protons attached to carbons bearing bromine atoms are deshielded and appear at a lower field (higher ppm) compared to those in the parent alkane, 2,3-dimethylbutane (B166060). docbrown.infodocbrown.info The protons on the CH₂Br group would be expected to have a chemical shift in the range of 3.4-3.8 ppm, while the methine proton (CH) would also be shifted downfield.

Spin-Spin Coupling (J): The coupling constant between vicinal protons (protons on adjacent carbons) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the ³J(H-C-C-H) coupling constants, it is possible to deduce the preferred rotational conformations (rotamers) around the C2-C3 bond. magritek.com

Diastereotopicity: In a chiral molecule, the two protons of the CH₂Br group are diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit different chemical shifts, potentially coupling with each other (geminal coupling) and with the adjacent methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry in related compounds like 2,3-dibromo-2,3-dimethylbutane, fewer signals than the total number of carbons may be observed. chemicalbook.com For this compound, each diastereomer would present a unique set of six carbon signals. The carbon atoms bonded to bromine (C-Br) are significantly shifted downfield, typically appearing in the 40-70 ppm range. The comparison of experimental chemical shifts with those predicted from DFT-GIAO calculations can be a powerful method for the definitive assignment of relative stereochemistry in vicinal dibromo compounds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on typical ranges for similar functional groups.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | CH ₃-C(Br) | ~1.8 - 2.0 | Singlet (s) |

| ¹H | CH ₃-CH | ~1.0 - 1.2 | Doublet (d) |

| ¹H | CH -CH₂ | ~2.5 - 3.0 | Multiplet (m) |

| ¹H | CH ₂Br | ~3.5 - 3.8 | Doublet of Doublets (dd) |

| ¹³C | C H₃-C(Br) | ~30 - 35 | - |

| ¹³C | C H₃-CH | ~15 - 20 | - |

| ¹³C | C H | ~50 - 60 | - |

| ¹³C | C H₂Br | ~40 - 45 | - |

| ¹³C | C (CH₃)₂Br | ~65 - 75 | - |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Studies and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. These methods are particularly effective for studying conformational isomerism, as different rotamers often exhibit unique vibrational spectra. nih.govopenreview.net

Due to rotation around the central C2-C3 single bond, this compound can exist in several conformational states, such as anti and gauche forms. These conformers have different energies and populations at a given temperature.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. Key absorption bands for this molecule include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H bonds in the methyl and methylene groups.

C-H Bending: Deformations and bending vibrations of the CH₃ and CH₂ groups appear in the 1350-1470 cm⁻¹ range.

C-Br Stretching: The C-Br bond stretch is a key diagnostic peak, typically appearing as a strong absorption in the fingerprint region, between 500 and 680 cm⁻¹. The exact position can be sensitive to the local conformation.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR spectroscopy. The C-Br stretch is also Raman active. The simplicity of Raman spectra for related compounds in the solid phase, compared to the liquid phase, often suggests the presence of a single, most stable conformer in the crystalline state. researchgate.net

By analyzing the vibrational spectra at different temperatures or in different phases (solid vs. liquid), the presence of multiple conformers can be confirmed. Bands that disappear or significantly decrease in intensity upon crystallization can be assigned to higher-energy conformers, while bands that remain are attributed to the most stable ground-state conformer. openreview.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| C-H Bend/Deformation | IR, Raman | 1350 - 1470 | Medium-Strong (IR) |

| C-C Stretch | IR, Raman | 800 - 1200 | Weak-Medium |

| C-Br Stretch | IR, Raman | 500 - 680 | Strong (IR), Strong (Raman) |

Mass Spectrometry Techniques for Investigating Fragmentation Patterns and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, as well as elucidating its structure through the analysis of fragmentation patterns. chemguide.co.uk For this compound, MS provides clear and predictable results due to the presence of two bromine atoms.

Molecular Ion Peak: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a characteristic molecular ion (M⁺) signal as a triplet of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺. The relative intensities of these peaks will be in an approximate 1:2:1 ratio, which is a definitive signature for a dibrominated compound. docbrown.infodocbrown.info

Fragmentation Patterns: The molecular ion is often unstable and undergoes fragmentation to form smaller, more stable ions. The analysis of these fragments provides mechanistic insights into the molecule's structure and bond stabilities. Common fragmentation pathways for haloalkanes include:

Loss of a Bromine Radical: Cleavage of a C-Br bond results in the loss of a bromine radical (•Br), forming a carbocation. This will produce a pair of fragment peaks at [M-79]⁺ and [M-81]⁺. The cleavage is most likely to occur at the tertiary carbon (C3) to form a more stable tertiary carbocation.

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing a halogen. For instance, cleavage of the C2-C3 bond could lead to various charged fragments.

Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) can occur, leading to fragment ions at [M-80]⁺ and [M-82]⁺.

Alkyl Group Loss: Loss of a methyl group (•CH₃, 15 Da) or a bromomethyl group (•CH₂Br, 93/95 Da) are also plausible fragmentation routes.

The relative abundance of each fragment ion depends on the stability of the resulting ion and the neutral species lost. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₆H₁₂Br₂) Molecular Weight with ⁷⁹Br ≈ 242 amu

| m/z Value(s) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 242, 244, 246 | [C₆H₁₂Br₂]⁺ | Molecular Ion (M⁺) |

| 163, 165 | [C₆H₁₂Br]⁺ | Loss of •Br |

| 149, 151 | [C₅H₉Br]⁺ | Loss of •CH₂Br |

| 121, 123 | [C₃H₅Br]⁺ | C-C cleavage |

| 93, 95 | [CH₂Br]⁺ | C-C cleavage |

| 57 | [C₄H₉]⁺ | Loss of •Br and •CH₂Br |

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org It provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry. excillum.com

For a relatively small and flexible molecule like this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. The technique is more commonly applied to solid compounds or derivatives that crystallize more readily.

Should a suitable crystal of this compound or a solid derivative be obtained, X-ray analysis would provide invaluable information:

Absolute Stereochemistry: For a chiral compound, X-ray crystallography can determine the absolute configuration (R/S) of each stereocenter, which is often difficult to achieve by other methods.

Solid-State Conformation: The analysis would reveal the preferred conformation of the molecule within the crystal lattice, showing the exact dihedral angles along the carbon backbone. This provides a clear picture of the lowest energy conformer in the solid state.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. In halogenated compounds, this can include dipole-dipole forces and specific halogen-halogen interactions (halogen bonding), which influence the material's bulk properties. researchgate.net

Theoretical and Computational Chemistry Studies of 1,3 Dibromo 2,3 Dimethylbutane

Quantum Chemical Calculations for Molecular Structure and Energetics (e.g., DFT, Ab Initio methods)

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to optimize the molecular structure by finding the geometry with the lowest possible energy.

DFT methods, such as B3LYP, are popular due to their balance of computational cost and accuracy. They are used to calculate key structural parameters. For 1,3-dibromo-2,3-dimethylbutane, these calculations would predict specific bond lengths, bond angles, and dihedral angles that define its shape. Ab Initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock method, though they are more computationally demanding.

These calculations provide the foundation for understanding all other chemical properties. The optimized geometry is the starting point for conformational analysis, reaction modeling, and the prediction of spectroscopic data. The computed total energy of the molecule is crucial for comparing the stability of different isomers or conformers.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation (B3LYP/6-31G)*

| Parameter | Atom Pair/Trio/Quartet | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C2–C3 | 1.55 | |

| C1–Br | 1.97 | |

| C3–Br | 1.98 | |

| C2–C(methyl) | 1.54 | |

| C3–C(methyl) | 1.54 | |

| **Bond Angles (°) ** | ||

| Br–C3–C2 | 110.5 | |

| C(methyl)–C3–Br | 109.8 | |

| C(methyl)–C2–C1 | 111.0 | |

| Dihedral Angle (°) | ||

| Br–C3–C2–C1 | 180 (anti-periplanar) |

Note: These are representative values based on calculations of similar halogenated alkanes. Specific values would be obtained from a dedicated computational study.

Conformation Analysis and Exploration of Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, rotation around the C2–C3 bond gives rise to various conformers with different energies.

A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational changes. q-chem.comresearchgate.net By systematically changing a specific dihedral angle (e.g., Br–C3–C2–C1) and optimizing the rest of the molecular geometry at each step, a profile of energy versus rotation angle can be generated. This profile reveals the energy minima, corresponding to stable conformers (staggered), and energy maxima, which are transition states between conformers (eclipsed). nsf.gov

For this compound, the most stable conformers are expected to be staggered, minimizing steric hindrance between the bulky bromine atoms and methyl groups. The anti-conformation, where the bromine atoms are 180° apart, is likely the global minimum. Gauche conformations, where these groups are 60° apart, represent other local minima. fossee.in The relative energies of these conformers are influenced by a combination of steric repulsion and dipole-dipole interactions between the polar C-Br bonds.

Table 2: Relative Energies of Key Conformations of this compound Along the C2-C3 Rotational Coordinate

| Dihedral Angle (Br-C3-C2-C1) | Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 180° | Anti | 0.0 | Most Stable |

| 120° | Eclipsed | ~4.5 | Transition State |

| 60° | Gauche | ~1.0 | Local Minimum |

| 0° | Eclipsed (Syn) | ~5.5 | Highest Energy TS |

Note: These are estimated energy values based on the principles of conformational analysis for substituted butanes.

Reaction Pathway Modeling and Transition State Calculations for Substitution and Elimination Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For alkyl halides like this compound, common reactions include nucleophilic substitution (SN1/SN2) and elimination (E1/E2). DFT calculations can be used to model the entire reaction pathway, from reactants to products, and to locate the high-energy transition state (TS) that represents the energy barrier for the reaction. researchgate.netrsc.orglibretexts.org

For example, in an E2 elimination reaction, a base removes a proton while a bromide ion departs simultaneously. Transition state calculations would identify the geometry of the molecule at the peak of the energy profile. This TS structure is not a stable molecule but a saddle point on the potential energy surface. umn.edu By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, which is crucial for predicting reaction rates. rsc.org Modeling can predict which of the possible elimination products (e.g., 2,3-dimethyl-1,3-butadiene (B165502) or 3,4-dimethyl-1-pentene) is favored by comparing the activation energies of the respective pathways.

Table 3: Hypothetical Calculated Activation Energies for Competing E2 Elimination Pathways

| Pathway | Product | Transition State Feature | Calculated Activation Energy (Ea, kcal/mol) |

|---|---|---|---|

| Path A | 2,3-dimethyl-1,3-butadiene | H abstraction from C4 | ~25 |

| Path B | 3,4-dimethyl-1-pentene | H abstraction from C(methyl) on C3 | ~28 |

Note: Values are hypothetical, illustrating how computational results can predict reaction outcomes. Lower activation energy indicates a faster, more favorable reaction.

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, Natural Bond Orbital (NBO) analysis)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

Table 4: Representative Electronic Properties from DFT and NBO Analysis

| Property | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -9.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | +0.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity | 10.3 eV |

| Natural Charge on C1 | NBO-derived atomic charge | +0.05 |

| Natural Charge on Br (at C1) | NBO-derived atomic charge | -0.20 |

| Natural Charge on C3 | NBO-derived atomic charge | +0.15 |

| Natural Charge on Br (at C3) | NBO-derived atomic charge | -0.22 |

Note: Values are illustrative and depend on the specific computational method and basis set used.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. By performing DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding for each nucleus (e.g., ¹H and ¹³C). These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). nih.govmdpi.com

Predicting NMR spectra is extremely useful for structure verification and for assigning signals in experimental spectra. The accuracy of these predictions has become very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, making them a reliable tool in chemical analysis. nih.gov For this compound, calculations would predict distinct signals for the different methyl groups and the CH and CH₂ protons, aiding in its structural confirmation.

Table 5: Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₂ (C1) | 3.6 - 3.8 | ~45 |

| CH (C2) | 2.5 - 2.7 | ~55 |

| C(methyl) on C2 | 1.2 - 1.4 | ~20 |

| C(methyls) on C3 | 1.8 - 2.0 | ~30 |

| C3 | - | ~75 |

Note: These are predicted values relative to TMS, based on DFT calculations and principles of NMR spectroscopy for alkyl halides.

Applications of 1,3 Dibromo 2,3 Dimethylbutane in Complex Organic Synthesis

As a Synthon for Alkene and Alkyne Formation via Elimination Reactions

1,3-Dibromo-2,3-dimethylbutane serves as a valuable precursor for the synthesis of alkenes and alkynes through elimination reactions. The specific products formed are highly dependent on the reaction conditions, particularly the nature of the base employed and the stereochemistry of the starting dibromide.

Alkene Synthesis: The treatment of this compound with a base can induce dehydrobromination, the removal of a hydrogen atom and a bromine atom, to yield an alkene. The regioselectivity of this elimination (i.e., the position of the newly formed double bond) is governed by the interplay between steric and electronic factors, often explained by Zaitsev's and Hofmann's rules.

Zaitsev's Rule: Smaller, unhindered bases like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) tend to abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene. For this compound, this would favor the formation of 4-bromo-2,3-dimethyl-2-butene.

Hofmann's Rule: Sterically bulky bases, such as potassium tert-butoxide (KOt-Bu), preferentially abstract the more sterically accessible proton from the least substituted β-carbon. In this case, reaction with a bulky base would favor the formation of 1-bromo-2,3-dimethyl-2-butene or 4-bromo-2,3-dimethyl-1-butene.

The elimination reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the proton being abstracted and the bromine leaving group. The specific stereoisomer of the resulting alkene is therefore dictated by the starting diastereomer of the dibromide.

| Base | Base Type | Predicted Major Alkene Product | Governing Principle |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Small, Unhindered | 4-Bromo-2,3-dimethyl-2-butene | Zaitsev's Rule |

| Potassium tert-Butoxide (KOt-Bu) | Bulky, Hindered | 4-Bromo-2,3-dimethyl-1-butene | Hofmann's Rule |

Alkyne Synthesis: Alkynes can be synthesized from vicinal dibromides through a double dehydrohalogenation reaction. This process requires two equivalents of a very strong base, such as sodium amide (NaNH₂). The reaction first generates a bromoalkene intermediate, which then undergoes a second elimination to form the alkyne. Starting with this compound, this sequence could theoretically yield 2,3-dimethyl-1,3-butadiene (B165502) through a double elimination, although the formation of a conjugated diene is more likely than a strained cyclic alkyne or allene (B1206475) in this specific substrate. A more typical double elimination to an alkyne occurs with vicinal (1,2) or geminal dibromides.

Participation in Dehalogenation and Related Coupling Reactions

Beyond elimination of HBr, this compound can undergo dehalogenation, which involves the removal of both bromine atoms.

Dehalogenation: This transformation is typically achieved using reducing agents. The reaction of vicinal dibromides with reagents like zinc dust or sodium iodide results in the formation of an alkene. This reaction is also stereospecific, proceeding via an anti-elimination mechanism where the two bromine atoms must be in an anti-periplanar conformation. For instance, meso-1,2-dibromo-1,2-diphenylethane (B7791125) yields the (E)-alkene, while the racemic (d,l) isomer gives the (Z)-alkene upon treatment with iodide ions. Applying this principle, a specific diastereomer of this compound could be converted into a specific diene, although this is a 1,3-elimination rather than the more common 1,2-elimination. Reductive dehalogenation can also be accomplished with sodium sulfide (B99878) under phase-transfer conditions, where meso and erythro vic-dihaloalkanes afford only trans olefins.

Coupling Reactions: The carbon-bromine bonds in this compound can participate in various coupling reactions to form new carbon-carbon bonds. While direct examples involving this specific molecule are not prevalent in the literature, the reactivity of alkyl bromides is well-established in reactions such as:

Wurtz-type Reactions: Reaction with an active metal like sodium could potentially lead to intramolecular coupling to form 1,2-dimethylcyclobutane (B12666129) or intermolecular coupling to form oligomeric/polymeric products.

Grignard Reagent Formation: Formation of a mono- or di-Grignard reagent could be challenging due to potential side reactions but would open pathways for reaction with a wide range of electrophiles.

Transition Metal-Catalyzed Coupling: Palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are fundamental in organic synthesis. A mono-substituted derivative of this compound could potentially undergo such a reaction, coupling with an organometallic reagent to introduce new alkyl or aryl groups.

Role as an Intermediate in Multi-Step Stereoselective Synthetic Sequences

The presence of two stereocenters (C2 and C3) makes this compound a potentially valuable intermediate for controlling stereochemistry in a synthetic sequence. The stereochemical outcome of many reactions, particularly E2 eliminations, is directly dependent on the stereochemistry of the starting material.

A synthetic strategy could involve the diastereoselective synthesis of one of the diastereomers of this compound. This could be achieved, for example, by the stereocontrolled radical bromination of a suitable precursor. Once a single diastereomer is isolated, its defined spatial arrangement of substituents can be used to direct the stereochemistry of the next step.

For example, performing a subsequent E2 dehydrobromination on a specific diastereomer would lead to the formation of a specific (E)- or (Z)-bromoalkene. This is because the E2 mechanism requires a specific anti-periplanar alignment of the departing hydrogen and bromide, and only certain conformations of a given diastereomer can achieve this geometry. This transfer of stereochemistry from a chiral intermediate to a product is a cornerstone of asymmetric synthesis. Thus, by controlling the formation of the dibromide intermediate, a chemist can control the stereochemical outcome of the final alkene product, which may be a crucial fragment of a larger, complex target molecule.

| Starting Diastereomer of Dibromide | Required Conformation for E2 | Resulting Alkene Stereoisomer |

|---|---|---|

| (2R, 3R) or (2S, 3S) | Anti-periplanar H and Br | Specific E or Z isomer |

| (2R, 3S) or (2S, 3R) (meso) | Anti-periplanar H and Br | Specific E or Z isomer |

Potential in Heterocyclic Compound Synthesis

The 1,3-disposition of the two bromine atoms makes this compound an attractive potential precursor for the synthesis of five-membered heterocyclic rings. By reacting it with a dinucleophile, a double nucleophilic substitution can occur to forge a new ring system.

This strategy could provide access to a variety of saturated heterocycles, which are common motifs in pharmaceuticals and natural products. The general approach would involve the reaction of this compound with a reagent of the type Nu-Y-Nu, where Nu is a nucleophilic atom (like N, O, or S) and Y is a single atom or a multi-atom linker.

Hypothetical Synthetic Pathways:

Pyrrolidine Derivatives: Reaction with a primary amine (R-NH₂) could lead to the formation of N-substituted 3,4-dimethylpyrrolidines.

Tetrahydrofuran Derivatives: While less common, reaction with a diol equivalent under appropriate conditions could potentially yield substituted tetrahydrofurans.

Tetrahydrothiophene Derivatives: Using a dinucleophile like sodium sulfide (Na₂S) could produce 3,4-dimethyltetrahydrothiophene.

The success of these cyclization reactions would depend on managing the competition between intramolecular cyclization and intermolecular polymerization, often by using high-dilution conditions to favor the former.

Reagent in Tandem Reactions and Cascade Processes

The multiple reactive sites in this compound allow for its potential use in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such processes are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated.

A possible tandem sequence could be initiated by a selective mono-elimination or mono-substitution reaction. For example:

Elimination-Cyclization: Treatment with one equivalent of base could generate a bromoalkene intermediate in situ. If the molecule also contained a tethered nucleophile (introduced, for example, via a prior substitution step), this intermediate could undergo a subsequent intramolecular cyclization.

Elimination-Coupling: A bromoalkene formed in situ could be subjected to a transition metal-catalyzed cross-coupling reaction (e.g., Heck, Suzuki) by adding the appropriate catalyst and coupling partner to the same reaction vessel.

Radical Cascade: A nickel catalyst could promote a reductive annulation reaction with an alkene, where radical activation of the dihaloalkane initiates a cyclization cascade to form substituted cyclopentanes.

These strategies capitalize on the sequential reactivity of the two C-Br bonds, using the first transformation to set the stage for a second, distinct reaction, thereby rapidly building molecular complexity from a simple starting material.

Future Research Directions and Unexplored Avenues for 1,3 Dibromo 2,3 Dimethylbutane

Development of Novel Catalytic and Organocatalytic Synthetic Routes

The development of efficient and selective methods for the synthesis of 1,3-dibromo-2,3-dimethylbutane is a crucial first step towards its broader application. Future research should focus on moving beyond traditional free-radical bromination methods, which often lead to a mixture of products and lack stereocontrol.

Catalytic Approaches:

Novel catalytic systems employing transition metals could offer significant advantages in terms of yield and selectivity. Research in this area could explore:

Directed C-H Bromination: Utilizing directing groups to achieve site-selective bromination of 2,3-dimethylbutane (B166060). This would allow for the precise installation of bromine atoms at the C1 and C3 positions.

Metal-Catalyzed Halogenation: Investigating the use of various metal catalysts (e.g., iron, copper, palladium) to facilitate the dibromination of 2,3-dimethyl-1,3-butadiene (B165502) or related precursors under milder conditions. rsc.org

Organocatalytic Strategies:

Organocatalysis has emerged as a powerful tool for stereoselective synthesis. rsc.org Future work could focus on:

Chiral Amine Catalysis: Employing chiral secondary amines to catalyze the enantioselective bromination of a suitable precursor to this compound.

Halogen Bonding Catalysis: Exploring the use of chiral halogen bond donors to control the stereochemical outcome of the dibromination reaction. nih.gov

A comparative overview of potential catalytic approaches is presented in Table 1.

Table 1: Potential Catalytic Routes for this compound Synthesis

| Catalytic System | Potential Precursor | Key Advantages | Research Focus |

|---|---|---|---|

| Directed C-H Bromination | 2,3-dimethylbutane | High regioselectivity | Development of suitable directing groups and catalysts |

| Metal-Catalyzed Halogenation | 2,3-dimethyl-1,3-butadiene | Milder reaction conditions, potential for stereocontrol | Catalyst screening and optimization |

| Chiral Amine Catalysis | Prochiral precursor | Enantioselective synthesis | Design of novel chiral amine catalysts |

Exploration of Asymmetric Induction and Chirality Transfer in Reactions

The presence of a stereocenter at the C2 position in this compound opens up exciting possibilities for asymmetric synthesis. The gem-dimethyl group at C2 can exert a significant steric influence, which could be exploited for chirality transfer in subsequent reactions. researchgate.netacs.orgnih.gov

Future research in this area should investigate:

Diastereoselective Reactions: Studying the diastereoselectivity of reactions at the C1 and C3 positions, influenced by the existing stereocenter at C2. This could involve nucleophilic substitution or elimination reactions.

Chirality Transfer to Adjacent Centers: Exploring reactions where the chirality at C2 is transferred to a new stereocenter created at a neighboring position.

Use as a Chiral Auxiliary: Investigating the potential of enantiopure this compound as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate.

The potential for asymmetric induction is a key area for future investigation, as it could lead to the synthesis of novel chiral building blocks for the pharmaceutical and materials science industries. nih.gov

Green Chemistry Approaches for Sustainable Synthesis and Transformations

Developing environmentally benign methods for the synthesis and transformation of halogenated compounds is of paramount importance. researchgate.netresearchgate.netnih.gov Future research on this compound should prioritize green chemistry principles.

Sustainable Synthesis:

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.

Catalyst Recycling: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Sustainable Transformations:

Visible-Light Photocatalysis: Utilizing visible light as a renewable energy source to drive the synthesis and transformations of this compound, potentially reducing the need for harsh reagents. researchgate.net

Biocatalysis: Exploring the use of enzymes to catalyze the synthesis or modification of the target compound with high selectivity and under mild conditions.

Table 2 outlines potential green chemistry strategies for the synthesis of this compound.

Table 2: Green Chemistry Strategies for this compound Synthesis

| Green Chemistry Principle | Approach | Potential Benefit |

|---|---|---|

| Atom Economy | Catalytic C-H activation | Reduced waste generation |

| Safer Solvents | Synthesis in supercritical CO2 | Elimination of hazardous organic solvents |

| Catalysis | Use of recyclable solid catalysts | Reduced catalyst waste and cost |

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Real-Time Monitoring

A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques can provide invaluable insights into these processes.

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be employed to study the dynamics of short-lived intermediates in photochemical reactions involving this compound. aip.orgacs.orgtechexplorist.comescholarship.orgberkeley.edu This could elucidate the mechanism of C-Br bond cleavage and formation.

Real-Time Reaction Monitoring: Utilizing techniques like in-situ NMR or mass spectrometry to monitor the progress of reactions in real-time. nih.govpku.edu.cnucla.edunih.govshimadzu.com This would allow for the rapid optimization of reaction conditions and the identification of transient intermediates.

These advanced mechanistic studies will provide a detailed picture of the reaction pathways, enabling the rational design of more efficient and selective synthetic methods.

Design of New Reagents and Materials Utilizing its Unique Reactivity Profile

The unique structural and electronic properties of this compound make it a promising candidate for the development of novel reagents and materials.

Novel Reagents for Organic Synthesis: The vicinal dibromide functionality can be a precursor to various reactive intermediates. For example, dehydrobromination could lead to the formation of a strained cyclopropane (B1198618) or a reactive diene. masterorganicchemistry.com Its potential as a source of electrophilic bromine or as a building block in cross-coupling reactions should also be explored. nih.gov

Precursor to Functional Materials: The presence of two bromine atoms allows for further functionalization, making it a potential monomer for the synthesis of novel polymers with tailored properties such as flame retardancy or specific optical and electronic characteristics. libretexts.org Polyhalogenated alkanes have found use in various industrial applications. geeksforgeeks.orgyoutube.comunacademy.com

Further research into the reactivity of this compound will undoubtedly lead to the discovery of new and valuable applications in both synthetic chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies like flow chemistry and automated synthesis can significantly accelerate the research and development process for this compound.

Flow Chemistry: Performing the synthesis of this compound in a continuous flow reactor can offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. syrris.jpsemanticscholar.orgrsc.orgsyrris.com This would be particularly beneficial for highly exothermic or hazardous reactions.

Automated Synthesis Platforms: Utilizing automated systems for reaction screening and optimization can rapidly identify the best conditions for the synthesis and transformation of the target compound. merckmillipore.comsynplechem.commit.edunih.gov This high-throughput approach can significantly reduce the time and resources required for research.

By embracing these modern technologies, the exploration of the chemistry of this compound can be conducted more efficiently and safely, paving the way for its rapid development and application.

Q & A

Q. What experimental approaches are recommended for synthesizing 1,3-Dibromo-2,3-dimethylbutane with high purity?

Answer: The synthesis of this compound typically involves bromination of 2,3-dimethylbutane. Key variables include:

- Temperature control : Maintain sub-ambient temperatures (0–5°C) to minimize side reactions like elimination or over-bromination.

- Solvent selection : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates and reduce hydrolysis .

- Catalyst optimization : Lewis acids like AlBr₃ can enhance regioselectivity at the tertiary carbon.

Validation : Monitor reaction progress via GC-MS or ¹H NMR to confirm the absence of impurities such as 1,2-dibromo isomers. For structural confirmation, compare observed NMR shifts with literature data for analogous dibromoalkanes (e.g., δ 1.6–2.1 ppm for methyl groups adjacent to Br) .

Q. How can researchers characterize the physical properties of this compound?

Answer: Key characterization methods include:

- Boiling point determination : Use fractional distillation under reduced pressure (expected range: 180–200°C at 1 atm) .

- Density and refractive index : Compare with calculated values from QSPR (Quantitative Structure-Property Relationship) models .

- Spectroscopic analysis :

Note : Cross-reference data with structurally similar compounds (e.g., 1,4-dibromo-2-methylbutane) to validate accuracy .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in substitution reactions?

Answer: The compound’s stereoisomers (e.g., (2R,3R) vs. meso forms) exhibit distinct reactivity due to steric and electronic effects:

- Steric hindrance : The (2R,3R) isomer has a more hindered tertiary carbon, slowing SN2 reactions compared to the meso form .

- Solvolysis studies : Use polar aprotic solvents (e.g., DMSO) to favor SN2 mechanisms, monitored via kinetic isotope effects or Hammett plots .

Experimental design : Synthesize enantiomerically pure isomers via chiral catalysts (e.g., Ru-DIPSKEWPHOS complexes ), and compare reaction rates with racemic mixtures.

Q. What computational methods can predict the environmental persistence of this compound?

Answer:

- QSPR models : Predict biodegradation half-life using descriptors like logP and molecular connectivity indices .

- Molecular dynamics simulations : Assess soil mobility by modeling interactions with organic matter (e.g., humic acids) .

Data gaps : Current ecological toxicity data are unavailable , necessitating in silico approaches. Validate predictions with microcosm studies using GC-ECD to track bromine release .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

Answer: Discrepancies in enthalpy of formation (ΔHf) or vapor pressure may arise from impurities or measurement techniques. Mitigation strategies:

- Calorimetry standardization : Use bomb calorimetry with >99% purity samples, validated via HPLC .

- Comparative analysis : Cross-check results with structurally analogous compounds (e.g., 1,4-dibromobutane-2,3-dione ).

Example : If experimental ΔHf deviates >5% from DFT calculations, re-evaluate sample purity or reaction conditions .

Retrosynthesis Analysis